2,2,5-(R)-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-(R)-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-®-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-®-oxide is a complex organic compound with a unique structure that includes a thiomorpholine ring, carboxylic acid group, and an oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-®-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-®-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiomorpholine Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions using reagents such as carbon dioxide.
Oxidation: The final step involves the oxidation of the thiomorpholine ring to introduce the oxide functional group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,5-®-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-®-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide group back to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Thiomorpholines: Formed through nucleophilic substitution.
Scientific Research Applications
2,2,5-®-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-®-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug or drug precursor.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5-®-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-®-oxide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethylthiomorpholine: Lacks the carboxylic acid and oxide groups.
3-Thiomorpholinecarboxylic Acid: Lacks the trimethyl and oxide groups.
Thiomorpholine N-oxide: Lacks the trimethyl and carboxylic acid groups.
Uniqueness
2,2,5-®-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-®-oxide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
84985-34-2 |
---|---|
Molecular Formula |
C8H15NO3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
3-(dihydroxymethyl)-4-hydroxy-5,6-dimethylpiperidine-2-thione |
InChI |
InChI=1S/C8H15NO3S/c1-3-4(2)9-7(13)5(6(3)10)8(11)12/h3-6,8,10-12H,1-2H3,(H,9,13) |
InChI Key |
JOVBPJAEPFRTIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=S)C(C1O)C(O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.